4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine
Description
4-[(Benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine is a pyrimidine derivative featuring a benzenesulfinyl (C₆H₅SO–) group at the 4-position and a phenylsulfanyl (C₆H₅S–) substituent at the 6-position.
Properties
IUPAC Name |
4-(benzenesulfinylmethyl)-2-phenyl-6-phenylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS2/c26-28(21-14-8-3-9-15-21)17-19-16-22(27-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQBXMRQGFENBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CS(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
This can be achieved by treating 6-chloropyrimidines with aryl sulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-[(Benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrimidine derivatives:
Key Observations:
- Substituent Effects: Sulfinyl vs. Sulfonyl groups (e.g., methylsulfonylmethyl in ) are highly polar and may improve metabolic stability. Positional Variability: The 6-position substituent varies widely (e.g., phenoxy , trifluoromethylphenylsulfanyl ), influencing steric bulk and electronic effects. Phenoxy groups may enhance π-π stacking interactions, while trifluoromethyl groups improve metabolic resistance.
- Lipophilicity and Bioavailability:
- The target compound’s molecular weight (411.54 g/mol) and moderate lipophilicity (predicted logP ~3.5) suggest compliance with Lipinski’s rules for oral bioavailability .
- Compounds with sulfonyl groups (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration compared to sulfanyl or sulfinyl analogs.
Anti-Inflammatory and Neuroprotective Potential
Key comparisons include:
- Mechanistic Overlap: Sulfur-containing groups (sulfanyl, sulfinyl) may modulate inflammatory pathways via redox regulation or direct inhibition of pro-inflammatory enzymes.
- Synaptic Plasticity: Pyrimidine derivatives with sulfanyl/sulfinyl substituents could enhance synaptic plasticity by increasing dendritic spine density and PSD-95 expression, as seen with 4-PSB-2 in hippocampal neurons .
Pharmacokinetic Considerations
- Blood-Brain Barrier (BBB) Penetration: The target compound’s sulfinyl group may reduce BBB permeability compared to sulfanyl analogs like 4-PSB-2 (MW 180 Da), which is highly lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
